2,2,6-Trimethylcyclohexanone

描述

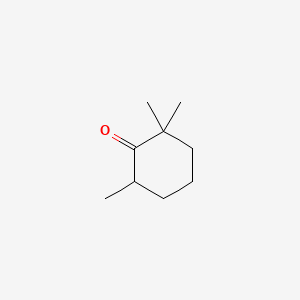

Structure

3D Structure

属性

IUPAC Name |

2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7-5-4-6-9(2,3)8(7)10/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVOLGVTNLDBFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862925 | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid; camphoraceous tobacco notes; thujune like | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol) | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.900-0.907 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1040/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2408-37-9, 62861-88-5 | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2408-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,6-Trimethylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002408379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2408-37-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2,2,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6-trimethylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6-TRIMETHYLCYCLOHEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ3ZL1YW7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-31.8 °C | |

| Record name | (±)-2,2,6-Trimethylcyclohexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033794 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,6-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethylcyclohexanone is a valuable chemical intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries. Its synthesis has been approached through several methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive overview of the core synthetic routes to this compound, with a focus on catalytic hydrogenation, Grignard reactions, and enolate alkylation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to serve as a practical resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound, a ketone with the chemical formula C₉H₁₆O, is a significant building block in organic synthesis.[1][2] The steric hindrance introduced by the three methyl groups influences its reactivity, making its synthesis a subject of interest.[3] This guide explores the primary methods for its preparation, offering detailed insights into the reaction mechanisms, experimental setups, and comparative performance of different approaches.

Catalytic Hydrogenation of Isophorone (B1672270)

The most prevalent and industrially significant method for the synthesis of this compound is the selective hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This reaction involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ketone, while preserving the carbonyl group. The selectivity of this transformation is highly dependent on the choice of catalyst and reaction conditions.

Reaction Scheme:

References

2,2,6-Trimethylcyclohexanone CAS number and safety information

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,2,6-trimethylcyclohexanone (CAS No. 2408-37-9), a cyclic ketone of significant interest in various chemical and pharmaceutical applications.[1][2] This document details its chemical identity, physicochemical properties, extensive safety information, and detailed experimental protocols for its synthesis and analysis. The information is intended to support research, development, and safe handling of this compound.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2408-37-9 | [1][3] |

| Molecular Formula | C₉H₁₆O | [1][3] |

| Molecular Weight | 140.22 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 178-179 °C at 760 mmHg | [4] |

| 61-62 °C at 15 mmHg | [5] | |

| Melting Point | -31.8 °C | [6] |

| Density | 0.904 g/mL | [4] |

| 0.869 g/cm³ | [6] | |

| Refractive Index | 1.4470 @ 20°C | [4][5] |

| Flash Point | 51 °C (125 °F) | [4] |

| 58.5 °C | [6] | |

| Solubility | Slightly miscible with water | [6] |

| Vapor Pressure | 0.986 mmHg at 25°C | [6] |

Safety and Handling

A thorough understanding of the safety profile of this compound is crucial for its handling in a laboratory or industrial setting.

GHS Hazard Information

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized in Table 2.

Table 2: GHS Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[7] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[2] |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[7] |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[7] |

Note: The GHS classification may vary slightly between suppliers and regulatory bodies.

Precautionary Statements

Adherence to the following precautionary statements is mandatory to ensure safe handling and storage.

Table 3: Precautionary Statements for this compound

| Type | Code | Statement | Source(s) |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | [8] | |

| P264 | Wash skin thoroughly after handling. | [7] | |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P273 | Avoid release to the environment. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |

| P308 + P311 | IF exposed or concerned: Call a POISON CENTER/doctor. | [8] | |

| P330 | Rinse mouth. | [7] | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | [8] | |

| P391 | Collect spillage. | [7] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [8] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Toxicological Data

Limited specific toxicological data for this compound is publicly available. For the related compound 3,3,5-trimethylcyclohexanone (B147574) (CAS 873-94-9), the following data has been reported:

Table 4: Toxicological Data for 3,3,5-Trimethylcyclohexanone

| Route | Species | Value | Source |

| Inhalation | Rat | LC50 = 14200 mg/m³ | [9] |

Note: This data is for a related isomer and should be used for guidance only.

Safety and Handling Workflow

The following diagram illustrates the essential workflow for the safe handling of this compound, from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Synthesis via Hydrogenation of Isophorone (B1672270)

This protocol describes a general procedure for the synthesis of this compound by the catalytic hydrogenation of isophorone.[10][11]

Materials:

-

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

-

Palladium on activated carbon (Pd/C) catalyst (e.g., 5 wt%)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF) or ethyl acetate)

-

Hydrogen gas (H₂)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer and temperature and pressure controls

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine isophorone, the chosen solvent, and the Pd/C catalyst. A typical ratio would be 1.16 g of isophorone and 0.05 g of catalyst.[11]

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa).[11]

-

Reaction Conditions: While stirring vigorously, heat the reaction mixture to the desired temperature (e.g., 100°C).[12] The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with a small amount of the solvent to ensure complete recovery of the product.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 61-62 °C at 15 mmHg.[5]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar column like DB-5)

-

Helium (carrier gas)

-

This compound standard

-

Volatile organic solvent (e.g., dichloromethane (B109758) or hexane)

-

Volumetric flasks and pipettes

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the sample containing this compound in the same solvent to a concentration that falls within the range of the calibration standards.[13][14] If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.[14]

-

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or split injection depending on concentration)

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-300

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

This technical guide has provided essential information on this compound, focusing on its properties, safety, synthesis, and analysis. The detailed protocols and tabulated data are intended to be a valuable resource for professionals working with this compound. Adherence to the safety guidelines is paramount to ensure a safe working environment. Further research into the applications and toxicological profile of this compound is encouraged.

References

- 1. CAS 2408-37-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. store.p212121.com [store.p212121.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chembk.com [chembk.com]

- 7. This compound|2408-37-9|MSDS [dcchemicals.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uoguelph.ca [uoguelph.ca]

- 14. Sample preparation GC-MS [scioninstruments.com]

Physical properties of 2,2,6-Trimethylcyclohexanone (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2,2,6-Trimethylcyclohexanone

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who require precise data for modeling, synthesis, and formulation. This document outlines the experimentally determined values for these properties and describes the general methodologies employed for their measurement.

Physical Properties of this compound

This compound, a cyclic ketone, is a colorless to pale yellow liquid at room temperature.[1][2][3] Its physical characteristics are crucial for its handling, application in chemical syntheses, and for predicting its behavior in various chemical and physical processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. These values represent a consensus from multiple reliable chemical data sources.

| Physical Property | Value | Conditions |

| Boiling Point | 178-179 °C | At 760 mmHg (atmospheric pressure)[4][5][6][7] |

| 61-62 °C | At 15 mmHg (reduced pressure)[8] | |

| Density | 0.904 g/mL | At 25 °C[9][5][6] |

| 0.900-0.907 g/mL | At 25 °C[1][7] | |

| 0.91 g/mL | At 20 °C |

Experimental Protocols

While specific experimental records for the determination of these properties for this compound are not publicly detailed, the following sections describe the standard and widely accepted methodologies for measuring the boiling point and density of liquid organic compounds. These protocols are based on established laboratory techniques and international standards, such as those from the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Method 1: Simple Distillation

This is a common and effective method for determining the boiling point of a pure liquid.

-

Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heat source (heating mantle or oil bath), and a calibrated thermometer.

-

Procedure:

-

The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the distillation head, ensuring it measures the temperature of the vapor that is distilling.

-

The liquid is heated, and as it boils, the vapor rises into the distillation head.

-

The vapor then passes into the condenser, where it is cooled by circulating water and condenses back into a liquid.

-

The condensed liquid (distillate) is collected in the receiving flask.

-

The temperature is recorded when it stabilizes during the distillation process. This stable temperature is the boiling point of the liquid.[5]

-

Method 2: Thiele Tube Method (Micro Boiling Point Determination)

This method is suitable for small quantities of liquid.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), a capillary tube sealed at one end, a heat source (Bunsen burner or hot plate), and a liquid bath (e.g., paraffin (B1166041) oil).

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The test tube is attached to the thermometer, and both are immersed in the Thiele tube containing the heating oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[10][11][12]

-

Density Determination

Density is the mass of a substance per unit volume.

Method 1: Pycnometry

This is a highly accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a high-precision analytical balance, and a constant-temperature bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and its mass is accurately weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Method 2: Digital Density Meter (Oscillating U-tube Method)

This is a rapid and accurate automated method, often compliant with standards like ASTM D4052.[3][13][14][15]

-

Apparatus: A digital density meter.

-

Procedure:

-

The instrument is calibrated using certified reference standards (e.g., dry air and deionized water).

-

A small volume of the liquid sample is injected into the oscillating U-tube of the density meter.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density of the sample is automatically calculated from this change in frequency and displayed by the instrument. The measurement is typically performed at a controlled temperature.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination and verification of the physical properties of a liquid organic compound such as this compound.

Caption: Generalized workflow for determining physical properties.

References

- 1. oecd.org [oecd.org]

- 2. store.astm.org [store.astm.org]

- 3. laboratuar.com [laboratuar.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. store.astm.org [store.astm.org]

- 8. oecd.org [oecd.org]

- 9. acri.gov.tw [acri.gov.tw]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. knowledge.reagecon.com [knowledge.reagecon.com]

- 14. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 15. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

An In-depth Technical Guide to the Stereoisomers of 2,2,6-Trimethylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,6-Trimethylcyclohexanone is a cyclic ketone possessing a single chiral center at the C6 position, giving rise to two enantiomers: (R)-2,2,6-trimethylcyclohexanone and (S)-2,2,6-trimethylcyclohexanone. The stereochemistry of this compound is of significant interest in synthetic chemistry and drug development due to the differing biological activities often exhibited by enantiomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and characterization. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in relevant fields.

Stereochemistry and Structure

The presence of a stereocenter at the C6 carbon, which is bonded to a methyl group, a methylene (B1212753) group (C5), the carbonyl carbon (C1), and a quaternary carbon (C2), results in the existence of two non-superimposable mirror images, or enantiomers.

Figure 1: Enantiomers of this compound

Caption: The (R) and (S) enantiomers of this compound.

Synthesis of Stereoisomers

The asymmetric synthesis of the individual enantiomers of this compound is a key challenge. One notable approach involves the enzymatic reduction of a precursor molecule, which can introduce chirality at the C6 position with high stereoselectivity.

A related synthesis for a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, provides insight into creating the (R) configuration at the C6 position. This process starts with 2,6,6-trimethyl-2-cyclohexen-1,4-dione and utilizes a two-step enzymatic reduction. The first step, which is relevant to the stereochemistry of this compound, involves the stereoselective hydrogenation of the carbon-carbon double bond catalyzed by old yellow enzyme 2 (OYE2) from Saccharomyces cerevisiae. This establishes the chirality at the C-6 position.

Figure 2: Enzymatic Synthesis Pathway for (6R) Intermediate

Caption: Enzymatic synthesis of the (6R) intermediate.

Physicochemical Properties and Characterization

The enantiomers of this compound share identical physical properties such as boiling point, melting point, and density in a non-chiral environment. However, they can be distinguished by their interaction with plane-polarized light (optical activity) and their behavior in chiral environments (e.g., chiral chromatography columns).

General Properties (Racemic Mixture)

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1][2] |

| CAS Number | 2408-37-9 | [1][2] |

| Boiling Point | 179-181 °C | |

| Density | 0.904 g/mL at 25 °C | |

| Refractive Index | 1.446 |

Spectroscopic Data (Racemic Mixture)

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation. While the spectra of the individual enantiomers are identical, derivatization with a chiral agent can lead to the formation of diastereomers with distinguishable NMR spectra.

-

¹³C NMR: Spectral data for the racemic mixture is available and can be used for structural confirmation.[3]

-

Mass Spectrometry (MS): The fragmentation pattern in MS is characteristic of the molecule's structure.[4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group and C-H bonds.[2]

Experimental Protocols

Chiral Separation by Gas Chromatography

The separation of the enantiomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a stationary phase that is itself chiral, leading to differential interactions with the two enantiomers and thus enabling their separation.

Protocol:

-

Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin (B1172386), is required.[6] The choice of the specific cyclodextrin derivative can significantly impact the resolution of the enantiomers.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is suitable for this separation.

-

Operating Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Hydrogen or Helium at an optimized flow rate.[6]

-

Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 200 °C. The final temperature is held for 5 minutes. (Note: This is a starting point and should be optimized for the specific column and instrument).

-

-

Sample Preparation: A dilute solution of the racemic this compound in a suitable solvent (e.g., dichloromethane) is prepared.

-

Injection: 1 µL of the sample is injected into the GC.

-

Data Analysis: The retention times of the two enantiomers will differ, allowing for their quantification.

Figure 3: Chiral GC Separation Workflow

Caption: Workflow for the chiral separation of enantiomers.

Reactivity and Applications

The steric hindrance provided by the three methyl groups in this compound significantly influences its reactivity. For instance, it does not readily form a cyanohydrin in good yield, in contrast to the less substituted cyclohexanone.[7][8] This property can be exploited in synthetic strategies where selective reaction at other sites is desired.

The individual enantiomers of this compound can serve as valuable chiral building blocks in the synthesis of more complex molecules, including natural products and pharmaceuticals. The distinct three-dimensional arrangement of each enantiomer can lead to different pharmacological and toxicological profiles, underscoring the importance of stereoselective synthesis and separation in drug development. The compound is also used as a flavoring agent.[1][9]

Conclusion

The stereoisomers of this compound present a compelling case study in the principles of stereochemistry and their practical implications in chemical synthesis and analysis. While the synthesis of the individual enantiomers remains a specialized task, techniques such as chiral chromatography provide a robust method for their separation and characterization. The detailed information and protocols provided in this guide are intended to support researchers and professionals in their work with these and other chiral molecules, ultimately contributing to advancements in fields ranging from materials science to pharmacology.

References

- 1. This compound | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 6. lcms.cz [lcms.cz]

- 7. sarthaks.com [sarthaks.com]

- 8. youtube.com [youtube.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Formation and Stability of 2,2,6-Trimethylcyclohexanone Enolates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the formation and stability of enolates derived from 2,2,6-trimethylcyclohexanone. The regioselective generation of either the kinetic or thermodynamic enolate is a critical aspect of synthetic organic chemistry, enabling precise control over subsequent carbon-carbon bond-forming reactions. This document details the underlying principles of kinetic versus thermodynamic control, the influence of reaction parameters such as base and solvent selection, and the inherent steric factors influencing the reactivity of this highly substituted cyclohexanone (B45756). Detailed experimental protocols for the selective generation of each enolate, their trapping for quantitative analysis, and the synthesis of the parent ketone are provided. Spectroscopic data, based on established principles and data from related compounds, are presented to aid in the characterization of these transient intermediates.

Introduction: Kinetic vs. Thermodynamic Enolate Control

The deprotonation of an unsymmetrical ketone like this compound can potentially yield two distinct enolates: the kinetic enolate and the thermodynamic enolate. The ability to selectively form one over the other is paramount for directing the regiochemical outcome of subsequent alkylation, aldol, or acylation reactions.[1]

-

Kinetic Enolate: This enolate is formed more rapidly due to the abstraction of a sterically more accessible proton. Its formation is favored under irreversible conditions, typically employing a strong, sterically hindered base at low temperatures.[2] For this compound, the kinetic enolate results from the deprotonation at the C-6 position, which bears a single methyl group and is less hindered than the C-2 position with two methyl groups.

-

Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolate forms.[2] This is usually achieved with a weaker base, a protic solvent, or higher temperatures, allowing the initially formed kinetic enolate to revert to the starting ketone and subsequently form the more stable thermodynamic enolate. In the case of this compound, the thermodynamic enolate would be the more substituted one, although its formation is significantly hindered by the gem-dimethyl group at the C-2 position.

The regioselectivity of enolate formation is governed by a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.

Factors Influencing Enolate Formation and Stability

The selective formation of either the kinetic or thermodynamic enolate of this compound is critically dependent on the following factors:

-

Base: The choice of base is the most crucial factor.

-

Kinetic Control: Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) are ideal for forming the kinetic enolate.[2] The large steric profile of LDA favors the abstraction of the less hindered proton at the C-6 position. The reaction is typically run at low temperatures (-78 °C) to prevent equilibration.

-

Thermodynamic Control: Weaker bases, such as sodium or potassium alkoxides, or using a substoichiometric amount of a strong base like LDA, can favor the formation of the thermodynamic enolate. These conditions allow for a reversible deprotonation, leading to an equilibrium that favors the more stable enolate. Potassium hydride (KH) is also an effective base for generating thermodynamic enolates.

-

-

Solvent: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used for kinetic enolate formation to minimize proton exchange.[2] Protic solvents can facilitate the equilibration to the thermodynamic enolate.

-

Temperature: Low temperatures (-78 °C) are essential for kinetic control, as they prevent the less stable kinetic enolate from equilibrating to the more stable thermodynamic form. Higher temperatures promote this equilibration.

-

Steric Hindrance: The this compound structure possesses significant steric hindrance around the carbonyl group and the α-carbons. The gem-dimethyl group at the C-2 position severely restricts access for a base, making deprotonation at this site for thermodynamic enolate formation challenging. This steric encumbrance also influences the subsequent reactions of the enolates.

Quantitative Analysis of Enolate Ratios

Due to the transient nature of lithium enolates, their direct quantification can be challenging. A common and effective method for determining the ratio of kinetic to thermodynamic enolates is to "trap" them as their more stable silyl (B83357) enol ether derivatives using a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). The resulting mixture of silyl enol ethers can then be analyzed by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product ratio, which reflects the initial enolate ratio.

| Condition | Base | Solvent | Temperature (°C) | Expected Major Product | Trapping Agent |

| Kinetic | LDA (1.1 eq) | THF | -78 | 2,2,6-Trimethyl-1-(trimethylsilyloxy)cyclohex-6-ene | TMSCl |

| Thermodynamic | KH (1.1 eq) | THF | 25 | 2,2,6-Trimethyl-1-(trimethylsilyloxy)cyclohex-1-ene | TMSCl |

| Thermodynamic | NaH (1.1 eq) | THF | 25 | 2,2,6-Trimethyl-1-(trimethylsilyloxy)cyclohex-1-ene | TMSCl |

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the methylation of the enolate of 2,6-dimethylcyclohexanone (B152311).

Procedure:

-

To a solution of lithium diisopropylamide (LDA), prepared in situ from diisopropylamine (B44863) (1.1 eq) and n-butyllithyium (1.1 eq) in anhydrous THF at -78 °C, a solution of 2,6-dimethylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Methyl iodide (1.5 eq) is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature.

-

The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield this compound.

Formation and Trapping of the Kinetic Enolate

Procedure:

-

A solution of LDA is prepared in anhydrous THF at -78 °C as described above.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C.

-

The mixture is stirred for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate.

-

To this solution, trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise.

-

The reaction is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with pentane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of silyl enol ethers is analyzed by GC or NMR to determine the regiochemical outcome.

Formation and Trapping of the Thermodynamic Enolate

Procedure:

-

A suspension of potassium hydride (KH, 1.1 eq, washed with hexane (B92381) to remove mineral oil) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the KH suspension at room temperature.

-

The mixture is stirred at room temperature for 2-4 hours to allow for complete deprotonation and equilibration to the thermodynamic enolate.

-

The reaction mixture is cooled to 0 °C, and trimethylsilyl chloride (TMSCl, 1.2 eq) is added dropwise.

-

The reaction is stirred for 30 minutes at 0 °C and then warmed to room temperature.

-

The workup and analysis are performed as described for the kinetic enolate trapping experiment.

Spectroscopic Characterization

Direct spectroscopic analysis of lithium enolates can be challenging due to their reactivity and tendency to form aggregates in solution. The following data are based on expected trends and data from analogous cyclohexanone enolates. Characterization is often performed on the more stable silyl enol ether derivatives.

Infrared (IR) Spectroscopy

The formation of the enolate from this compound will result in the disappearance of the strong carbonyl (C=O) stretching vibration, typically observed around 1715 cm⁻¹ for the ketone. A new, strong absorption band corresponding to the C=C stretching vibration of the enolate will appear in the region of 1650-1600 cm⁻¹.

| Functional Group | Ketone (C=O) | Enolate (C=C) |

| Vibrational Frequency (cm⁻¹) | ~1715 | 1650 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Upon enolate formation, the most significant change will be the disappearance of the signal for the α-proton that has been abstracted. For the kinetic enolate of this compound (deprotonation at C-6), the methine proton signal will be absent. A new vinyl proton signal will appear in the range of 4.5-5.0 ppm.

¹³C NMR: The carbonyl carbon signal (typically around 210 ppm for cyclohexanones) will be replaced by two new signals for the sp²-hybridized carbons of the enolate double bond. The carbon bearing the oxygen (C-1) will shift significantly upfield to approximately 150-160 ppm, while the other carbon of the double bond (C-6 for the kinetic enolate) will appear in the range of 90-100 ppm.

| Nucleus | Ketone (ppm) | Kinetic Enolate (Predicted, ppm) | Thermodynamic Enolate (Predicted, ppm) |

| ¹H Vinyl | N/A | 4.5 - 5.0 (at C-6) | N/A (no vinyl proton) |

| ¹³C C=O/C-O | ~210 | 150 - 160 (C-1) | 155 - 165 (C-1) |

| ¹³C C=C | N/A | 90 - 100 (C-6) | 95 - 105 (C-2), 140-150 (C-1) |

Visualizations

Caption: Reaction pathways for kinetic and thermodynamic enolate formation.

Caption: Experimental workflow for enolate generation and analysis.

Conclusion

The regioselective formation of enolates from this compound is a powerful tool in organic synthesis, albeit one that is significantly influenced by the steric hindrance of the substrate. By carefully selecting the base, solvent, and temperature, chemists can favor the formation of either the kinetic or the thermodynamic enolate, thereby controlling the outcome of subsequent reactions. The protocols and data presented in this guide provide a framework for the successful generation, trapping, and characterization of these important synthetic intermediates. Further experimental work is warranted to obtain precise spectroscopic data for the enolates of this compound to complement the predictive information provided herein.

References

Quantum Chemical Blueprint for 2,2,6-Trimethylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation of 2,2,6-trimethylcyclohexanone. While direct, in-depth computational studies on this specific molecule are not extensively available in published literature, this document outlines a robust computational protocol based on established methodologies for similar cyclohexanone (B45756) derivatives. The presented data is illustrative of the expected outcomes from such a study, offering a blueprint for future research and application in fields such as drug design and material science.

Introduction

This compound is a cyclic ketone with applications in various chemical syntheses.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and potential interactions in biological and chemical systems. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for elucidating these properties at the molecular level.[3][4][5] This guide details a proposed computational workflow, presents expected quantitative data in a structured format, and visualizes key theoretical concepts.

Proposed Computational Methodology

The following protocol outlines a standard approach for the quantum chemical analysis of this compound, drawing from common practices in computational chemistry for related organic molecules.[3][5][6]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, where the molecule's energy is minimized with respect to its atomic coordinates.

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for a molecule of this size.

-

Procedure: An initial structure of this compound is built using a molecular editor. This structure is then optimized without any symmetry constraints. The convergence criteria for the optimization should be set to the software's default "tight" settings to ensure a true energy minimum is found. The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of the molecule. This analysis also serves to confirm the nature of the optimized stationary point.

-

Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as used for the geometry optimization.

-

Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. The resulting frequencies are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. The calculated IR intensities and Raman activities can be used to generate theoretical spectra.

Electronic Property Analysis

To understand the chemical reactivity and electronic nature of this compound, several electronic properties are calculated.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set.

-

Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[6]

-

Mulliken Atomic Charges: These calculations provide an estimate of the charge distribution within the molecule, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[6]

-

Computational Workflow and Data Visualization

The following diagrams illustrate the proposed computational workflow and a key theoretical concept.

Caption: Proposed computational workflow for quantum chemical calculations of this compound.

Caption: Relationship between the HOMO-LUMO energy gap and molecular stability and reactivity.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound. This data is illustrative and based on typical values for similar organic molecules.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.21 Å |

| C-C (ring) | 1.53 - 1.55 Å | |

| C-H | 1.09 - 1.10 Å | |

| Bond Angle | C-C-C (ring) | 109° - 112° |

| O=C-C | ~120° | |

| Dihedral Angle | C-C-C-C (ring) | Varies (Chair Conf.) |

Table 2: Predicted Vibrational Frequencies (Selected)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1715 | Carbonyl stretch |

| ν(C-H) | 2850 - 3000 | C-H stretching |

| δ(CH₂) | 1450 - 1470 | CH₂ scissoring |

| δ(CH₃) | 1370 - 1390 | CH₃ symmetric bending |

Table 3: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Energy Gap | 7.7 eV |

| Dipole Moment | ~2.9 D |

Conclusion

This technical guide outlines a comprehensive and robust computational protocol for the quantum chemical analysis of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into the molecule's geometric, vibrational, and electronic properties. The illustrative data presented herein serves as a benchmark for what can be expected from such a study. These theoretical predictions are invaluable for understanding the molecule's intrinsic properties, predicting its reactivity, and guiding further experimental work in drug development and other scientific disciplines.

References

- 1. Showing Compound this compound (FDB012038) - FooDB [foodb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NBO analysis and vibrational spectra of 2,6-bis(p-methyl benzylidene cyclohexanone) using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular structure and vibrational spectra of 2,6-bis(benzylidene)cyclohexanone: a density functional theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

Lack of Quantitative Thermochemical Data for 2,2,6-Trimethylcyclohexanone Hinders In-depth Analysis

An extensive search for quantitative thermochemical data for 2,2,6-trimethylcyclohexanone has yielded no specific experimental values for key parameters such as enthalpy of formation, heat capacity, and entropy. While basic physical properties like molecular weight and boiling point are available from sources like the NIST Chemistry WebBook, crucial thermodynamic data required for detailed modeling and analysis in drug development and chemical research are conspicuously absent from the public domain.[1][2][3] This data gap necessitates a focus on general methodologies for obtaining and utilizing such information.

For researchers and scientists requiring thermochemical data for this compound, the path forward involves either experimental determination or computational estimation. This guide outlines the typical experimental protocols and theoretical approaches that would be employed to acquire this vital information.

General Experimental Protocols for Thermochemical Data Determination

The primary methods for experimentally determining the thermochemical properties of an organic compound like this compound are combustion calorimetry and heat capacity measurement.

Combustion Calorimetry

Combustion calorimetry is the most common technique for determining the enthalpy of formation of organic compounds. The standard enthalpy of combustion is measured, and from this, the standard enthalpy of formation can be calculated using Hess's Law.

Experimental Workflow:

A precisely weighed sample of this compound would be placed in a crucible within a high-pressure vessel known as a "bomb." The bomb is then filled with pure oxygen under high pressure and submerged in a known quantity of water in a calorimeter. The sample is ignited, and the resulting temperature change of the water is meticulously measured.

Key Steps:

-

Sample Preparation: A pure sample of this compound is weighed with high accuracy.

-

Bomb Assembly: The sample is placed in the bomb, which is then sealed and pressurized with oxygen.

-

Calorimeter Setup: The bomb is placed in the calorimeter containing a known mass of water. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid) is used to calculate the heat released during combustion from the observed temperature change. Corrections are applied for the ignition energy and the formation of nitric acid from any nitrogen present.

Heat Capacity Measurement

The heat capacity of this compound could be determined using techniques such as differential scanning calorimetry (DSC) or adiabatic calorimetry. This data is crucial for understanding how the energy of the substance changes with temperature.

Experimental Protocol (DSC):

A small, accurately weighed sample of the compound is placed in a sample pan, and an empty reference pan is also prepared. Both pans are heated at a controlled rate in the DSC instrument. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.

Computational Estimation of Thermochemical Data

In the absence of experimental data, computational chemistry methods can provide estimates of thermochemical properties. Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to calculate the enthalpy of formation, heat capacity, and entropy of a molecule in the gas phase.

Data Presentation

While no specific quantitative data for this compound was found, a structured table for presenting such data is provided below for when the information becomes available.

| Thermochemical Property | Symbol | Value | Units | Conditions |

| Standard Enthalpy of Formation (liquid) | ΔH°f(l) | Data not available | kJ/mol | 298.15 K, 1 atm |

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | Data not available | kJ/mol | 298.15 K, 1 atm |

| Standard Molar Heat Capacity (liquid) | C°p(l) | Data not available | J/(mol·K) | 298.15 K, 1 atm |

| Standard Molar Entropy (liquid) | S°(l) | Data not available | J/(mol·K) | 298.15 K, 1 atm |

| Standard Gibbs Free Energy of Formation (liquid) | ΔG°f(l) | Data not available | kJ/mol | 298.15 K, 1 atm |

References

An In-depth Technical Guide to the Solubility of 2,2,6-Trimethylcyclohexanone in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility of 2,2,6-trimethylcyclohexanone in various organic solvents. While specific quantitative solubility data is limited in publicly accessible literature, this document summarizes the available qualitative information and presents detailed experimental protocols for researchers, scientists, and drug development professionals to determine precise solubility values. The methodologies described include the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis, providing a robust framework for laboratory investigation.

Introduction to this compound

This compound is a cyclic ketone with a camphoraceous odor. Its molecular structure, featuring a cyclohexane (B81311) ring with three methyl groups, influences its physical and chemical properties, including its solubility profile. As a relatively nonpolar molecule, it is expected to exhibit good solubility in a range of organic solvents. Understanding its solubility is crucial for various applications, including its use as a flavoring agent, in organic synthesis, and in the formulation of products where it may be a component.

Solubility Data of this compound

A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound in various organic solvents. The available information is primarily qualitative. The following table summarizes the existing data.

| Solvent | IUPAC Name | Solubility | Reference(s) |

| Ethanol | Ethanol | Miscible at room temperature | [1] |

| Ether | Diethyl ether | More soluble than in water | [2] |

| Fat | - | Soluble | [1] |

| Water | Water | Slightly miscible/Insoluble | [1][3][4] |

Note: "Miscible" implies that the solute and solvent are soluble in all proportions.

Given the limited quantitative data, experimental determination is necessary to establish precise solubility values in specific organic solvents. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is typically achieved by preparing a saturated solution at a controlled temperature and then measuring the concentration of the solute in that solution. The most common and reliable method is the equilibrium shake-flask method.

Equilibrium Shake-Flask Method

This method relies on achieving a state of equilibrium between the undissolved solute and the dissolved solute in the solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and other standard laboratory glassware

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask or vial to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been reached.

-

Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is crucial to filter the sample through a syringe filter.

-

Determine the concentration of this compound in the filtered sample using an appropriate analytical method, such as gravimetric analysis or spectroscopic analysis.

Figure 1: Equilibrium Shake-Flask Method Workflow.

Analytical Techniques for Concentration Measurement

This is a straightforward and accurate method if the solute is non-volatile.

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a known volume of the filtered, saturated solution into the pre-weighed evaporating dish.

-

Re-weigh the dish with the solution to determine the mass of the solution.

-

Gently evaporate the solvent in a fume hood or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature (e.g., 60-80 °C).

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The solubility can then be expressed in terms of mass of solute per mass or volume of solvent.

Figure 2: Gravimetric Analysis Workflow.

This method is suitable for lower solubility compounds and can be automated for high-throughput screening.

Prerequisites:

-

A validated analytical method for this compound using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

A calibration curve must be prepared by measuring the absorbance (UV-Vis) or peak area (HPLC) of a series of standard solutions of known concentrations of this compound in the same solvent.

Procedure:

-

Take the filtered, saturated solution obtained from the equilibrium shake-flask method.

-

Dilute the sample with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Analyze the diluted sample using the pre-validated UV-Vis or HPLC method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

References

- 1. This compound | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2408-37-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Showing Compound this compound (FDB012038) - FooDB [foodb.ca]

Methodological & Application

Applications of 2,2,6-Trimethylcyclohexanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6-Trimethylcyclohexanone is a sterically hindered cyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by the presence of three methyl groups, influence its reactivity and make it a valuable precursor for the synthesis of a variety of important organic molecules, including fragrances, flavorings, and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Key Synthetic Applications

The applications of this compound in organic synthesis are diverse, ranging from the formation of carbon-carbon bonds to rearrangement reactions. The steric hindrance imposed by the methyl groups often dictates the stereochemical outcome and feasibility of certain reactions.

Synthesis of β-Damascones and β-Damascenone

β-Damascones and β-damascenone are highly sought-after fragrance and flavor compounds known for their complex rosy and fruity aromas. This compound can be utilized as a starting material for the synthesis of these valuable molecules. The synthesis involves an initial alkynylation followed by an acid-catalyzed rearrangement.

Reaction Scheme:

Caption: Synthesis of β-Damascone/β-Damascenone from this compound.

Experimental Protocol: Synthesis of β-Damascone [1]

This protocol is adapted from a procedure for the synthesis of β-damascone and β-damascenone.

-

Materials:

-

2,6,6-Trimethylcyclohexanone (structurally similar to this compound, reaction conditions may be adaptable)

-

3,5-Dimethyl-4,6-dioxa-hept-1-yne

-

Potassium hydroxide (B78521) (KOH)

-

Toluene

-

Sulfuric acid (5-30% aqueous solution)

-

-

Procedure:

-

In a reaction vessel, suspend potassium hydroxide in toluene.

-

To this suspension, add a mixture of 2,6,6-trimethylcyclohexanone and 3,5-dimethyl-4,6-dioxa-hept-1-yne.

-

Stir the reaction mixture at room temperature.

-

Upon completion of the reaction, treat the resulting product with an aqueous solution of sulfuric acid at a temperature of 45-100°C.

-

The product, β-damascone, can be isolated and purified using standard techniques such as extraction and distillation.

-

Quantitative Data:

| Reactant | Product | Yield | Reference |

| 2,6,6-Trimethylcyclohexanone | β-Damascone | 45-55% | [1] |

| 2,6,6-Trimethylcyclohexenone | β-Damascenone | 94% | [1] |

Note: The provided yields are for the reaction starting from the specified isomers. Similar reactivity and yields may be expected for this compound, but would require experimental verification.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction that converts ketones to esters or lactones. In the case of cyclic ketones like this compound, this reaction yields a lactone. The regioselectivity of the oxidation is determined by the migratory aptitude of the adjacent carbon atoms. Due to the substitution pattern of this compound, the migration of the more substituted carbon is expected.[2][3]

Reaction Scheme:

Caption: Baeyer-Villiger oxidation of this compound.

General Experimental Protocol: Baeyer-Villiger Oxidation of a Ketone [4]

This is a general procedure that can be adapted for this compound.

-

Materials:

-

Ketone (e.g., this compound)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the ketone in dichloromethane in a round-bottom flask.

-

Add m-CPBA to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude lactone, which can be further purified by column chromatography.

-

Quantitative Data:

While a specific yield for the Baeyer-Villiger oxidation of this compound was not found in the provided search results, typical yields for this reaction on similar cyclic ketones are in the range of 70-95%.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from ketones or aldehydes.[5][6] Due to the steric hindrance around the carbonyl group in this compound, the choice of the Wittig reagent and reaction conditions is crucial for a successful olefination. Non-stabilized ylides are generally more reactive and may be required to overcome the steric barrier.

Reaction Scheme:

Caption: Wittig olefination of this compound.

General Experimental Protocol: Wittig Reaction with a Ketone [7]

This general protocol can serve as a starting point for the olefination of this compound.

-

Materials:

-

Ketone (e.g., this compound)

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension with vigorous stirring to generate the ylide (a color change is often observed).

-

After the ylide formation is complete, cool the solution to 0 °C and slowly add a solution of this compound in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over an anhydrous drying agent.

-

After filtration and removal of the solvent, the crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine (B44618) oxide.

-

Quantitative Data:

Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond and the conversion of a ketone to a tertiary alcohol.[8][9] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1,2,2,6-tetramethylcyclohexan-1-ol. The steric hindrance of the ketone will influence the reaction rate.

Reaction Scheme:

References

- 1. DE2804597A1 - Beta-damascone and beta-damascenone prepn. - by treating tri:methyl-cyclohexanone or -cyclohexenone and di:methyl-di:oxa-heptyne reaction prod. with acid - Google Patents [patents.google.com]

- 2. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 3. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: 2,2,6-Trimethylcyclohexanone in Fragrance Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,2,6-Trimethylcyclohexanone (CAS No. 2408-37-9) is a cyclic ketone used as both a fragrance and flavoring ingredient.[1][2] It is recognized for its characteristic aroma, which is described with a range of notes including floral, sweet, honey-like, and citrus.[1][2][3] As a member of the alkyl cyclic ketones structural group, it finds application in various consumer products.[4] This document provides detailed application notes, including physicochemical properties, safety information, and experimental protocols relevant to its use in research and development settings.

Section 1: Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] It is generally insoluble in water but soluble in fats and organic solvents.[1] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2408-37-9 | [1][5][6] |

| Molecular Formula | C₉H₁₆O | [1][5] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | 2,2,6-trimethylcyclohexan-1-one | [1][5] |

| Synonyms | 2,2,6-Trimethylcyclohexan-1-one, Cistus cyclohexanone (B45756) | [7][8] |